Methyl 4-({[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}amino)benzoate
Overview
Description
Methyl 4-({[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an acetylamino group attached to a benzoate ester. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of the piperazine derivative. The acetylation of the piperazine nitrogen is achieved using acetic anhydride or acetyl chloride under basic conditions . Finally, the benzoate ester is formed through esterification reactions using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity . The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-({[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-({[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets . Additionally, the acetylamino group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-({[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential for crossing biological membranes . The acetylamino group provides additional sites for hydrogen bonding, potentially increasing its binding affinity for certain targets .
Properties
IUPAC Name |
methyl 4-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-19-6-4-3-5-18(19)24-13-11-23(12-14-24)15-20(25)22-17-9-7-16(8-10-17)21(26)28-2/h3-10H,11-15H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYJVFAINJEPTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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